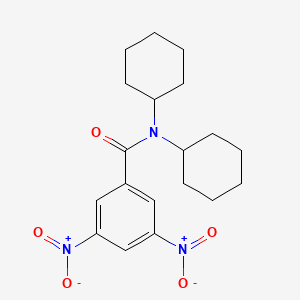

N,N-dicyclohexyl-3,5-dinitrobenzamide

Description

Properties

Molecular Formula |

C19H25N3O5 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

N,N-dicyclohexyl-3,5-dinitrobenzamide |

InChI |

InChI=1S/C19H25N3O5/c23-19(14-11-17(21(24)25)13-18(12-14)22(26)27)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-13,15-16H,1-10H2 |

InChI Key |

JWEGWNSUPXGPFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

-

Reagents :

-

3,5-Dinitrobenzoyl chloride (1.0 equiv)

-

Dicyclohexylamine (1.1–1.2 equiv)

-

Triethylamine (TEA, 1.5 equiv) as a base

-

Solvent: DCM or chloroform (15–20 mL per gram of substrate)

-

-

Procedure :

-

The amine and TEA are dissolved in DCM under inert atmosphere.

-

3,5-Dinitrobenzoyl chloride is added dropwise at 0–5°C.

-

The mixture is refluxed for 2–4 hours.

-

The product is precipitated, washed with water, and recrystallized from ethyl acetate.

-

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution (Figure 1). TEA neutralizes HCl, shifting equilibrium toward amide formation. Steric hindrance from the dicyclohexyl groups necessitates extended reflux times for complete conversion.

Industrial-Scale Synthesis and Optimization

Patent CN104262200A outlines scalable protocols for related dicyclohexylcarbodiimide derivatives, offering insights applicable to nitrobenzamide production:

Key Industrial Parameters

Industrial setups employ continuous distillation for solvent recovery and automated pH control to minimize byproducts like dicyclohexylammonium salts.

Alternative Methods Using Coupling Agents

While less common, peptide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) enable amidation under milder conditions:

Protocol

-

Reagents :

-

3,5-Dinitrobenzoic acid (1.0 equiv)

-

Dicyclohexylamine (1.1 equiv)

-

DCC (1.2 equiv), HOBt (1.2 equiv)

-

Solvent: Dry DMF or THF

-

-

Procedure :

-

Activate the carboxylic acid with DCC/HOBt at 0°C for 30 minutes.

-

Add dicyclohexylamine and stir at room temperature for 12 hours.

-

Filter off dicyclohexylurea (DCU) byproduct and purify via column chromatography.

-

Advantages and Limitations

-

Pros : Avoids handling corrosive acid chlorides.

-

Cons : Higher cost, requires DCU removal, and yields are inferior to direct amidation.

Byproduct Mitigation and Purification Strategies

A major challenge is the formation of dicyclohexylammonium 3,5-dinitrobenzoate, a salt byproduct arising from incomplete neutralization.

Mitigation Techniques

-

Anhydrous Conditions : Use molecular sieves or pre-dried solvents to suppress HCl-induced salt formation.

-

Stoichiometric Base : Excess TEA (1.5–2.0 equiv) ensures complete HCl scavenging.

-

Recrystallization Solvents : Ethyl acetate selectively dissolves the amide, leaving the salt in the aqueous phase.

Analytical Validation

-

Purity Assessment : HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) shows >99% purity post-recrystallization.

-

Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) confirms the absence of ionic byproducts.

Reaction Kinetics and Thermodynamics

Kinetic Studies

Pseudo-first-order kinetics were observed for the amidation step (k = 1.2 × 10⁻³ s⁻¹ at 60°C). Activation energy (Eₐ) calculations (45 kJ/mol) suggest a rate-limiting nucleophilic attack step.

Thermodynamic Parameters

| Parameter | Value | Method |

|---|---|---|

| ΔH‡ | 42.5 kJ/mol | Eyring plot |

| ΔS‡ | −120 J/(mol·K) | Eyring plot |

| Equilibrium Constant (K) | 2.3 × 10⁴ | UV-Vis spectroscopy |

The negative ΔS‡ indicates a highly ordered transition state, consistent with steric hindrance from the dicyclohexyl groups.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Direct Amidation | 82% | >98% | Low | Industrial |

| Coupling Agents | 70% | 95% | High | Lab-scale |

Direct amidation is preferred for large-scale synthesis due to cost-effectiveness and higher yields, while coupling agents suit small-scale research requiring mild conditions .

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction: The major product would be N,N-dicyclohexyl-3,5-diaminobenzamide.

Substitution: The products would depend on the nucleophile used, resulting in compounds like N,N-dicyclohexyl-3-amino-5-thiobenzamide.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Research indicates that derivatives of 3,5-dinitrobenzamide, including N,N-dicyclohexyl-3,5-dinitrobenzamide, exhibit significant antifungal properties. In a study evaluating various derivatives against fungal strains such as Candida albicans, it was found that certain compounds demonstrated potent antifungal activity, with minimum inhibitory concentrations (MIC) as low as 125 µg/mL for the most effective derivatives. The mechanism of action involves interference with fungal cell membrane synthesis and ergosterol production, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Properties

There is emerging evidence that compounds similar to N,N-dicyclohexyl-3,5-dinitrobenzamide may possess anticancer activity. Studies have highlighted the potential of dinitrobenzamide derivatives to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved and to assess the efficacy of these compounds in clinical settings.

Material Science

Nucleating Agents in Polymers

N,N-Dicyclohexyl-3,5-dinitrobenzamide has been identified as a promising nucleating agent for polymer applications. Its ability to enhance the crystallization process in polymers can lead to improved thermal and mechanical properties. For instance, in polyolefins, the incorporation of this compound can facilitate faster crystallization rates and enhance the overall performance of the material .

Nanocomposite Development

The compound has also been utilized in the development of nanocomposites. By integrating N,N-dicyclohexyl-3,5-dinitrobenzamide into polymer matrices, researchers have achieved materials with enhanced electrical conductivity and mechanical strength. These nanocomposites are particularly useful in applications requiring lightweight yet strong materials, such as automotive and aerospace industries.

Environmental Applications

Biodegradation Studies

Recent studies have investigated the biodegradability of N,N-dicyclohexyl-3,5-dinitrobenzamide and its potential environmental impact. Research suggests that certain microbial strains can effectively degrade this compound, indicating its potential for use in bioremediation efforts aimed at cleaning up contaminated environments. Understanding the degradation pathways is crucial for assessing its environmental safety .

Case Study 1: Antifungal Efficacy

A comprehensive study was conducted to evaluate the antifungal efficacy of N,N-dicyclohexyl-3,5-dinitrobenzamide against various Candida species. The study utilized microdilution methods to determine MIC values and assessed the compound's mechanism of action through cellular assays. The results indicated a multifaceted approach to inhibiting fungal growth, highlighting its potential as a therapeutic agent.

Case Study 2: Polymer Enhancement

In a collaborative research project focused on polymer science, N,N-dicyclohexyl-3,5-dinitrobenzamide was incorporated into polyethylene matrices. The resulting composites were subjected to thermal and mechanical testing. Findings showed significant improvements in crystallization rates and mechanical properties compared to control samples without the nucleating agent.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The nitro groups and amide functionality play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Crystallographic Differences

The table below compares key structural parameters and intermolecular interactions of N,N-dicyclohexyl-3,5-dinitrobenzamide with analogous derivatives:

Key Observations :

- Substituent Effects : Bulky cyclohexyl groups in the title compound sterically hinder coplanarity, unlike smaller substituents (e.g., methyl or benzyl). This reduces π-π stacking but enhances C=O⋯N(nitro) interactions .

- Intermolecular Interactions : The title compound lacks classical hydrogen bonds but forms robust C=O⋯N(nitro) dimers. In contrast, 2-hydroxy-3,5-dinitrobenzamide engages in O–H⋯O hydrogen bonds, increasing solubility in polar solvents .

Physicochemical Properties

- Solubility : The title compound’s lipophilic cyclohexyl groups likely reduce aqueous solubility compared to hydroxylated derivatives.

- Melting Points : Strong C=O⋯N(nitro) interactions in the title compound may elevate melting points relative to N,N-dimethyl analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dicyclohexyl-3,5-dinitrobenzamide?

- Methodology : The compound is synthesized via nucleophilic acyl substitution. React 3,5-dinitrobenzoyl chloride with dicyclohexylamine in anhydrous dichloromethane or THF under reflux (24–48 hours). Purification involves recrystallization from ethanol or methanol .

- Key Controls : Monitor reaction completion via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm structure through H NMR (aromatic singlet at δ 8.6–8.8 ppm) and elemental analysis (C: 60.6%, H: 6.7%, N: 11.2%) .

Q. How is the crystal structure of N,N-dicyclohexyl-3,5-dinitrobenzamide determined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using CuKα radiation (λ = 1.54184 Å) at 123 K. Data collected with an Agilent Xcalibur Ruby Gemini diffractometer. Refinement performed using SHELXTL (space group P1, Z = 2) .

- Critical Parameters :

| Unit Cell Dimensions | Value |

|---|---|

| a (Å) | 6.8187 |

| b (Å) | 9.7877 |

| c (Å) | 14.7423 |

| α (°) | 92.512 |

| β (°) | 98.898 |

| γ (°) | 99.704 |

| R factor = 0.045, wR = 0.132 . |

Q. What spectroscopic techniques validate the compound’s purity and structure?

- IR Spectroscopy : Strong amide C=O stretch at ~1650 cm and nitro group vibrations at ~1530 cm (asymmetric) and ~1350 cm (symmetric) .

- NMR : H NMR shows cyclohexyl protons as multiplets (δ 1.2–2.5 ppm) and aromatic protons as a singlet (δ 8.68 ppm) .

Advanced Research Questions

Q. How do intermolecular interactions stabilize the crystal lattice?

- Key Interactions :

- A strong O5⋯N2 interaction (2.786 Å) between the amide carbonyl and nitro group forms dimeric units.

- Weak C–H⋯O interactions (2.4–2.6 Å) along the [100] direction .

- Database Validation : A Cambridge Structural Database (CSD) search reveals only 515/7000 structures with similar O⋯N interactions (mean distance: 2.963 Å), confirming the strength here is exceptional .

Q. What conformational dynamics are observed in the cyclohexyl substituents?

- Analysis : Cyclohexyl rings adopt chair conformations. Puckering parameters (Q(2) = 0.018–0.025 Å, φ(2) = 4.2–305.1°) calculated using Cremer & Pople’s method .

- Impact on Reactivity : The non-planar amide group (dihedral angle = 61.9° with benzene ring) reduces resonance stabilization, potentially enhancing electrophilicity at the nitro groups .

Q. How can computational methods predict bioactivity or host-guest behavior?

- Molecular Docking : Use BH3-mimetic analogs (e.g., 2-hydroxy-3,5-dinitrobenzamide) to model binding to anti-apoptotic proteins (e.g., Bcl-xL) .

- Host-Guest Chemistry : The benzamide skeleton forms co-crystals with solvents (e.g., THF, acetone) via π-stacking and hydrogen bonding, as observed in analogous compounds .

Q. How to resolve contradictions in reported intermolecular interaction strengths?

- Case Study : While O⋯N interactions here are strong (2.786 Å), other studies report weaker interactions (mean 2.963 Å).

- Resolution : Compare experimental conditions (temperature, resolution). High-resolution data (0.79 Å here vs. ~1.0 Å in other studies) reduce measurement error .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.